N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
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Description
N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Scientific Research Applications
Orexin-1 Receptor Antagonism for Stress-Related Disorders
Compounds structurally related to N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide have been studied for their potential as orexin-1 receptor antagonists. These antagonists are explored for their ability to attenuate stress-induced hyperarousal without producing hypnotic effects, indicating a novel therapeutic strategy for treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Novel Synthetic Routes
Research has also focused on developing novel synthetic approaches for di- and mono-oxalamides, leveraging structures similar to the compound . These synthetic methodologies provide a foundation for the production of a wide range of compounds with potential pharmacological applications (Mamedov et al., 2016).
Role in Binge Eating Disorders
Studies have explored the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating in animal models. The results indicate that selective antagonism at OX1R could be a novel pharmacological treatment for eating disorders with a compulsive component, suggesting another therapeutic avenue for compounds targeting the orexin pathway (Piccoli et al., 2012).
Electrocatalytic Reactions and Oxidation Processes
N-Oxyl compounds, including those related to the structure of this compound, have been extensively used as catalysts for selective oxidation of organic molecules. These compounds find applications in both laboratory and industrial settings for electrocatalytic reactions, highlighting their versatility beyond pharmacological uses (Nutting et al., 2018).
Antipsychotic Potential through 5-HT2A Receptor Inverse Agonism
Research into N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide and its dihydroxybutanedioate salt has shown potent inverse agonist activity at 5-HT2A receptors, with implications for treating psychotic disorders. This suggests that compounds with similar activity profiles may offer new therapeutic options for conditions like schizophrenia and other psychoses (Vanover et al., 2006).
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-2-30-19-6-4-3-5-18(19)25-21(28)20(27)24-15-16-9-13-26(14-10-16)22(29)17-7-11-23-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZXJFELVIOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.